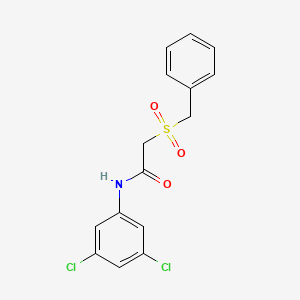

2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfonyl-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3S/c16-12-6-13(17)8-14(7-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIGTHBWZUDSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with N-(3,5-dichlorophenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide is its role as an enzyme inhibitor. Research has demonstrated that similar sulfonamide compounds can inhibit key enzymes related to metabolic disorders and neurodegenerative diseases.

- Alpha-Glucosidase Inhibition : Compounds structurally related to 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for the management of Type 2 Diabetes Mellitus (T2DM) as it helps in controlling postprandial blood glucose levels .

- Acetylcholinesterase Inhibition : The compound may also exhibit acetylcholinesterase inhibitory activity, which is significant for Alzheimer's disease treatment. Inhibitors of this enzyme can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function .

Anticancer Properties

Sulfonamide derivatives have shown promise in cancer therapy due to their ability to modulate cellular signaling pathways involved in tumor growth and proliferation.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzotriazole and Pyridylphenyl Derivatives ()

Compounds such as 2-(benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide () share the 3,5-dichlorophenylmethyl group but differ in their α-substituents (benzotriazolyl vs. benzylsulfonyl). These analogs were synthesized via reductive amination using NaBH(OAc)₃ or T3P (propylphosphonic anhydride) in DMF, achieving >95% purity after RP-HPLC and SCX-II chromatography . The benzotriazolyl group may enhance π-π stacking interactions, whereas the benzylsulfonyl group in the target compound could increase hydrophilicity or alter binding affinities due to its strong electron-withdrawing nature.

Phenoxyaromatic Acid Analogues ()

Compounds like N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h) and N-(3-bromo-5-chlorophenyl)-2-(4-hydroxyphenyl)acetamide (19j) highlight the impact of halogen substitution. Yields for these analogs ranged from 31.8% to 89.5%, suggesting dichloro substitution might be more synthetically accessible than bulkier halogens .

Thiazole-Coumarin Hybrid ()

The compound 2-((3,5-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (12) shares the 3,5-dichlorophenylamino motif. It exhibited a high yield (76%) and notable IR/NMR spectral features, including a strong carbonyl stretch at 1714 cm⁻¹ and characteristic aromatic proton signals .

Benzothiazole Derivatives ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide demonstrate the influence of halogen positioning. The 3,4-dichloro substitution in these analogs contrasts with the 3,5-dichloro configuration in the target compound, which may lead to differences in aromatic ring planarity and intermolecular interactions (e.g., halogen bonding) .

Structural and Crystallographic Insights ()

N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide provides crystallographic data for a related structure. The naphthyl group introduces bulkiness compared to the benzylsulfonyl group, likely affecting molecular packing and solubility. Such comparisons underscore the role of substituent size and electronic effects in solid-state properties .

Data Table: Key Structural Analogs and Properties

Research Implications and Gaps

- Biological Activity : While dichlorophenyl-containing analogs show promise as radiotherapy sensitizers or enzyme inhibitors (e.g., α-glucosidase in ), the target compound’s sulfonyl group could modulate toxicity or target selectivity .

- Structural Optimization : Contrasting 3,5-dichloro with 3,4-dichloro or bromo-chloro substituents () highlights the need for structure-activity relationship (SAR) studies to optimize bioactivity .

Biological Activity

Introduction

2-(Benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzylsulfonyl group and a dichlorophenyl moiety, which are significant for its biological interactions. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 351.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of similar sulfonamide derivatives. While specific data on this compound is limited, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

- Study Findings : Compounds with similar structures demonstrated selective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL for effective derivatives .

Anticancer Activity

The potential anticancer effects of this compound have been explored through various models. The mechanism of action is often linked to the inhibition of specific protein kinases involved in cell proliferation.

- Case Study : A derivative with structural similarities was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

The biological activity of this compound may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases associated with tumor growth and metastasis, indicating a potential pathway for therapeutic action against cancer .

- Antioxidant Activity : Some studies suggest that related sulfonamide compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial findings indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they may also affect normal cells at higher concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-(benzylsulfonyl)-N-(3,5-dichlorophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization:

Acetamide Core Formation : React 3,5-dichloroaniline with chloroacetyl chloride in a base (e.g., K₂CO₃) to form N-(3,5-dichlorophenyl)acetamide.

Sulfonylation : Introduce the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization :

- Control temperature during sulfonylation to minimize side reactions.

- Use a 10–20% molar excess of benzylsulfonyl chloride.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Reference : Analogous protocols for sulfonyl-acetamide derivatives are detailed in multi-step syntheses .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm for dichlorophenyl; sulfonyl CH₂ at δ 4.1–4.3 ppm).

- IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond ~1.76 Å in sulfonyl groups) and hydrogen-bonding networks (N–H⋯O interactions, ~2.8–3.0 Å) .

Data Table :

| Technique | Key Peaks/Bonds | Expected Values |

|---|---|---|

| ¹H NMR | Aromatic H | δ 7.2–7.6 ppm |

| IR | S=O stretch | ~1350–1150 cm⁻¹ |

| X-ray | C–S bond length | 1.76 ± 0.02 Å |

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

- Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic modifications).

- Stability :

- Avoid aqueous solutions at extreme pH (pH <3 or >10), as sulfonyl groups may hydrolyze.

- Store in anhydrous DMSO at –20°C for long-term stability.

- Analytical HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichlorophenyl and benzylsulfonyl groups influence bioactivity?

Methodological Answer:

- Lipophilicity : The dichlorophenyl group increases logP (predicted ~3.5), enhancing membrane permeability.

- Electron-Withdrawing Effects : Chlorine atoms polarize the phenyl ring, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites).

- Sulfonyl Group : Acts as a hydrogen-bond acceptor, potentially inhibiting proteases or kinases.

Experimental Design : - Compare IC₅₀ values against analogs (e.g., non-chlorinated or methylsulfonyl variants) in enzyme inhibition assays.

- Use DFT calculations to map electrostatic potential surfaces .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?

Methodological Answer:

- Source Analysis : Verify compound purity (HPLC, elemental analysis) and assay conditions (e.g., cell line variability).

- Meta-Analysis : Cross-reference data from PubChem, Acta Crystallographica, and peer-reviewed journals.

- Dose-Response Curves : Replicate studies using standardized protocols (e.g., 72-hour MTT assays in triplicate).

Case Study : Discrepancies in IC₅₀ values for dichlorophenyl acetamides may arise from differences in cell permeability or metabolite interference .

Q. Can computational modeling predict interaction mechanisms between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding poses in CYP3A4 or CYP2D6 active sites.

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).

- Pharmacophore Mapping : Identify critical interactions (e.g., sulfonyl-oxygen with heme iron).

Validation : Compare predicted Km/Vmax values with in vitro microsomal assays .

Q. How do structural modifications at the sulfonyl moiety affect metabolic stability?

Methodological Answer:

- Modification Examples : Replace benzyl with fluorobenzyl or cyclopropylsulfonyl groups.

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS.

- Metabolite ID : Use HR-MS/MS to detect oxidative metabolites (e.g., sulfone to sulfoxide).

Data Interpretation : Bulky substituents (e.g., cyclopropyl) reduce CYP-mediated oxidation, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.